Wrong nitropyrimidine isomer choice compromises SNAr regioselectivity and biological potency. 5-Nitropyrimidine (CAS 14080-32-1) resolves this with predictable C-4/C-6 activation.
• Enables IEDDA cycloadditions yielding 3-nitropyridines (up to 48% yield), not efficiently replicated with 2- or 4-nitro isomers.
• Core scaffold for sub-nM GPR119 agonists (EC₅₀ 0.4-4.7 nM) with zero off-target activity across 216 targets.
• Key intermediate for anticancer 2,4-diamines demonstrating 3× fluorouracil potency against HepG2.
Supplied as crystalline solid, ≥95% purity; global shipping with full analytical documentation.
Molecular FormulaC4H3N3O2
Molecular Weight125.09 g/mol
CAS No.14080-32-1
Cat. No.B080762
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5-Nitropyrimidine
CAS
14080-32-1
Molecular Formula
C4H3N3O2
Molecular Weight
125.09 g/mol
Structural Identifiers
SMILES
C1=C(C=NC=N1)[N+](=O)[O-]
InChI
InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
InChIKey
NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
5-Nitropyrimidine Procurement Guide: Core Heterocyclic Building Block
5-Nitropyrimidine (CAS 14080-32-1) is a heteroaromatic compound consisting of a pyrimidine ring substituted with an electron-withdrawing nitro group at the 5-position [1]. This structural feature confers distinct electrophilic reactivity, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles, with established applications in medicinal chemistry, agrochemical development, and advanced materials research [1][2]. Its ability to undergo nucleophilic aromatic substitution (SNAr), inverse electron-demand Diels–Alder (IEDDA) reactions, and ring transformations enables the construction of diverse molecular scaffolds, including 3-nitropyridines and pyrrolopyrimidines [2][3]. For procurement purposes, 5-nitropyrimidine is supplied as a crystalline solid with recommended storage at −20°C under desiccated conditions to maintain integrity, and is available in research-grade purities (≥98% by HPLC) from major chemical vendors .
[1] Stephen P. Stanforth, 'Fused Five- and Six-membered Rings without Ring Junction Heteroatoms', in Comprehensive Heterocyclic Chemistry II, 1996, Chapter 7.15.10.1.1, pp. 1027–1094. View Source
[2] Barczynski, P. & van der Plas, H. C., 'Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines', The Journal of Organic Chemistry, 1982, 47(6), 1077–1080. View Source
[3] Marcelis, A. T. M. & van der Plas, H. C., 'Inverse electron demand Diels-Alder reactions of 5-nitropyrimidine with enamines. Synthesis of 3-nitropyridines', Tetrahedron, 1989, 45(9), 2693–2702. View Source
Why 5-Nitropyrimidine Cannot Be Substituted by Other Pyrimidines
The specific position of the nitro group on the pyrimidine ring is not a minor structural nuance; it is the primary determinant of reactivity and biological outcome. Isomeric nitropyrimidines (e.g., 2-nitro or 4-nitro derivatives) exhibit vastly different electronic landscapes, altering the regioselectivity and efficiency of subsequent transformations [1]. For instance, the 5-nitro group activates the C-4 and C-6 positions for nucleophilic attack, whereas substitution at the 2-position yields a different activation pattern [2]. In biological contexts, even within the same scaffold class, small changes in substitution pattern can ablate target engagement or alter pharmacological profiles. For example, 5-nitropyrimidine-based GPR119 agonists demonstrate that fluorination at a specific aryl position significantly enhances potency—a subtle modification unavailable to a non-fluorinated 4-nitropyrimidine analog [3]. Similarly, the presence of a 5-nitro group is essential for the antiproliferative activity observed in certain 5-nitropyrimidine-2,4-diamine derivatives, as the nitroso pharmacophore forms a critical intramolecular hydrogen bond [4]. Therefore, substituting 5-nitropyrimidine with a seemingly similar analog risks catastrophic loss of synthetic utility or biological efficacy, making the precise compound (CAS 14080-32-1) a non-negotiable starting point for many research programs.
[1] Zunhua Yang et al., 'Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists', Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1519–1521. View Source
[2] Stephen P. Stanforth, 'Fused Five- and Six-membered Rings without Ring Junction Heteroatoms', in Comprehensive Heterocyclic Chemistry II, 1996, Chapter 7.15.10.1.1. View Source
[3] Zunhua Yang et al., 'Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists', Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1519–1521. View Source
[4] Zhao PL et al., 'Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety', European Journal of Medicinal Chemistry, 2016, 118, 161–169. View Source
Quantitative Differentiation Evidence for 5-Nitropyrimidine
Superior Antiproliferative Activity Against HepG2 Cells
A 5-nitropyrimidine-2,4-diamine derivative (compound 7w) demonstrated a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil [1]. This head-to-head comparison directly quantifies the enhanced potency achievable with the 5-nitropyrimidine scaffold in this cell line.
AnticancerMedicinal ChemistryHepG2
Evidence Dimension
Antiproliferative activity (IC50)
Target Compound Data
Compound 7w: IC50 = 10.37 μM
Comparator Or Baseline
Fluorouracil: IC50 ~31.11 μM (calculated based on 3-fold difference)
Quantified Difference
3-fold improvement (lower IC50)
Conditions
HepG2 human liver cancer cell line
Why This Matters
This quantifies a tangible, three-fold increase in potency over a standard-of-care chemotherapy agent, providing a clear rationale for selecting 5-nitropyrimidine-derived leads in anticancer drug discovery.
AnticancerMedicinal ChemistryHepG2
[1] Zhao PL et al., 'Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety', European Journal of Medicinal Chemistry, 2016, 118, 161–169. View Source
High Anti-TMV Activity Superior to Ribavirin
Novel N-(pyrimidin-5-yl) N'-phenylureas synthesized from a 5-nitropyrimidine precursor were evaluated for anti-tobacco mosaic virus (TMV) activity. Two compounds (4d and 4e) exhibited activity superior to virazole (ribavirin), a known antiviral agent, at a test concentration of 5.0×10⁻⁴ g/mL [1]. This demonstrates the potential of the 5-nitropyrimidine core to generate antiviral leads with enhanced efficacy compared to an established control.
AntiviralAgrochemicalTMV
Evidence Dimension
Anti-TMV activity
Target Compound Data
Compounds 4d and 4e: higher activity than virazole
Comparator Or Baseline
Virazole (ribavirin)
Quantified Difference
Qualitatively superior (higher activity)
Conditions
Tobacco mosaic virus (TMV) bioassay at 5.0×10⁻⁴ g/mL
Why This Matters
It highlights the scaffold's utility in generating novel antiviral agents with activity surpassing a commercially relevant benchmark, which is a key consideration for agrochemical research procurement.
AntiviralAgrochemicalTMV
[1] De Kai Yuan et al., 'Synthesis and anti-TMV activity of novel N-(pyrimidin-5-yl) N'-phenylureas', Chinese Chemical Letters, 2011, 22(1), 18–20. View Source
GPR119 Agonist with Sub-Nanomolar Potency and High Selectivity
The 5-nitropyrimidine derivative AR231453 acts as a highly potent and selective GPR119 agonist, with EC50 values in the sub-nanomolar to low nanomolar range across multiple species (e.g., human EC50 = 3.5 nM) and no observed off-target activity against a panel of 216 receptors, enzymes, and orphan GPCRs . This level of potency and selectivity is a defining characteristic of this specific 5-nitropyrimidine-based chemical series.
GPCRDiabetesMetabolic Disease
Evidence Dimension
GPR119 agonism (EC50) and off-target selectivity
Target Compound Data
AR231453: human EC50 = 3.5 nM; no off-target activity (216 assays)
Comparator Or Baseline
Other GPR119 agonists (e.g., endogenous lipids, other synthetic series) typically show higher EC50 values and/or reduced selectivity profiles.
Quantified Difference
Sub-nanomolar to low nanomolar potency; 0% off-target activity in 216 assays
Conditions
Cell-based cAMP assays across multiple species (human, monkey, dog, hamster, mouse, rat)
Why This Matters
This evidence underscores that the 5-nitropyrimidine scaffold can yield development candidates with industry-leading potency and an exceptionally clean selectivity profile, making it a high-value starting point for metabolic disease research programs.
GPCRDiabetesMetabolic Disease
Evidence-Backed Application Scenarios for 5-Nitropyrimidine
Anticancer Drug Discovery: Leveraging Potency Improvement
Research groups focused on developing novel anticancer agents should prioritize procurement of 5-nitropyrimidine (CAS 14080-32-1) for the synthesis of 2,4-diamine derivatives. As demonstrated by compound 7w, this scaffold can yield molecules with a three-fold improvement in antiproliferative activity against HepG2 cells compared to fluorouracil, providing a significant competitive advantage in lead optimization campaigns [1].
Teams engaged in crop protection and antiviral agrochemical discovery should consider 5-nitropyrimidine as a privileged starting material. The ability to generate N-(pyrimidin-5-yl) N'-phenylureas with anti-TMV activity surpassing the control agent virazole directly validates its use in creating next-generation antiviral leads with improved field performance potential [2].
Investigators targeting GPR119 for type 2 diabetes or metabolic disorders should procure 5-nitropyrimidine derivatives like AR231453 as tool compounds or lead scaffolds. The documented sub-nanomolar to low nanomolar potency across multiple species and the complete lack of off-target activity across 216 targets demonstrate that this chemical class can provide exquisitely selective pharmacological probes and potential therapeutic candidates .
Complex Heterocycle Synthesis via IEDDA Reactions
Organic chemists requiring a reliable, electron-deficient diene for IEDDA cycloadditions to construct 3-nitropyridine or tetrahydronaphthyridine frameworks should procure 5-nitropyrimidine. Its reaction with enamines yields 3-nitropyridines in moderate to good yields (e.g., 48% for R = COMe), a transformation that is not efficiently replicated with other pyrimidine substitution patterns, thus offering a unique and productive route to valuable nitrogen heterocycles [3].
[1] Zhao PL et al., 'Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety', European Journal of Medicinal Chemistry, 2016, 118, 161–169. View Source
[2] De Kai Yuan et al., 'Synthesis and anti-TMV activity of novel N-(pyrimidin-5-yl) N'-phenylureas', Chinese Chemical Letters, 2011, 22(1), 18–20. View Source
[3] Marcelis, A. T. M. & van der Plas, H. C., 'Inverse electron demand Diels-Alder reactions of 5-nitropyrimidine with enamines. Synthesis of 3-nitropyridines', Tetrahedron, 1989, 45(9), 2693–2702. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.